2,3,5-Trifluorobenzyl bromide
Overview
Description
Preparation Methods
The synthesis of 2,3,5-Trifluorobenzyl bromide typically involves the bromination of 2,3,5-trifluorotoluene. One common method includes the reaction of 2,3,5-trifluorotoluene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions . The reaction proceeds as follows:
C7H5F3+NBS→C7H4BrF3+Succinimide
Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,3,5-Trifluorobenzyl bromide undergoes several types of chemical reactions, including:
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Nucleophilic Substitution: : This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium azide, potassium cyanide, and various amines. For example, the reaction with sodium azide yields 2,3,5-trifluorobenzyl azide.
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Reduction: : It can be reduced to 2,3,5-trifluorotoluene using reducing agents such as lithium aluminum hydride (LiAlH4).
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Oxidation: : Oxidation reactions can convert it into 2,3,5-trifluorobenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,3,5-Trifluorobenzyl bromide has a wide range of applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
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Biology: : In biological research, it serves as a precursor for the synthesis of bioactive compounds that can be used in drug discovery and development.
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Medicine: : It is involved in the synthesis of various medicinal compounds, particularly those targeting specific enzymes or receptors.
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Industry: : The compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 2,3,5-Trifluorobenzyl bromide primarily involves its role as an alkylating agent. The bromine atom in the compound is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic pathways to introduce the trifluorobenzyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
2,3,5-Trifluorobenzyl bromide can be compared with other trifluorobenzyl bromides, such as:
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3,4,5-Trifluorobenzyl bromide: : Similar in structure but with different fluorine atom positions, leading to variations in reactivity and applications .
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2,4,5-Trifluorobenzyl bromide: : Another isomer with distinct properties and uses, particularly in the synthesis of pharmaceuticals like sitagliptin .
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2,3,4-Trifluorobenzyl bromide: : Used in the synthesis of phase-transfer catalysts and other specialized chemicals .
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of trifluorobenzyl bromides in chemical synthesis .
Properties
IUPAC Name |
1-(bromomethyl)-2,3,5-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMAEHBAXJSICW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380351 | |
Record name | 2,3,5-Trifluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226717-83-5 | |
Record name | 2,3,5-Trifluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 226717-83-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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